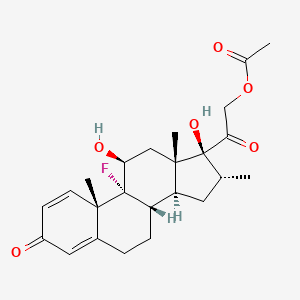

17-epi-Dexamethasone-21-acetate

Description

Overview of Synthetic Glucocorticoids in Biomedical Research

Synthetic glucocorticoids are a class of steroid hormones that are structurally and functionally similar to the endogenous glucocorticoid, cortisol. nih.govnih.gov Developed to enhance the anti-inflammatory and immunosuppressive properties of natural hormones, these compounds are indispensable tools in biomedical research and have been used in a wide array of clinical applications since the mid-20th century. nih.govnih.gov Dexamethasone (B1670325), a potent synthetic glucocorticoid, is approximately 25 times more potent than cortisol and is utilized in research to investigate inflammatory pathways, immune responses, and cellular metabolism. cphi-online.commdpi.com

The therapeutic efficacy of synthetic glucocorticoids is primarily attributed to their ability to modulate gene expression by binding to the glucocorticoid receptor. nih.gov This interaction can lead to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, influencing up to 20% of the human genome. nih.gov In research settings, compounds like dexamethasone are used to study these complex mechanisms, contributing to our understanding of a wide range of physiological and pathological processes. mdpi.com

Esterification of synthetic glucocorticoids, such as the formation of dexamethasone-21-acetate (B7771644), is a common strategy to modify the physicochemical properties of the parent drug, including its lipophilicity and duration of action. nih.gov These ester derivatives are crucial in the development of various formulations and are themselves subjects of intensive research. nih.govnih.gov

Stereochemical Isomerism in Steroidal Compounds: Fundamental Principles

Stereoisomerism is a critical concept in the study of steroidal compounds, where molecules have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. nih.govpharmaffiliates.com Steroids possess a characteristic four-ring nucleus, and the numerous chiral centers within this structure give rise to a large number of possible stereoisomers. researchgate.net

A specific type of stereoisomerism relevant to this discussion is epimerism. Epimers are diastereomers that differ in the configuration at only one of several stereogenic centers. nih.gov This subtle structural difference can lead to significant variations in biological activity and pharmacological behavior. nih.gov For instance, the orientation of a substituent group, such as a hydroxyl or methyl group, at a specific carbon atom can profoundly impact how the steroid interacts with its biological target. nih.govnih.gov

The separation and analysis of epimers are crucial in drug development and research to ensure the purity and consistency of a pharmaceutical substance. nih.gov Due to their similar physical and chemical properties, distinguishing between epimers can be challenging, often requiring sophisticated analytical techniques. nih.gov

Classification and Significance of 17-epi-Dexamethasone-21-acetate as a Structural Analog

This compound is a structural analog and epimer of dexamethasone-21-acetate. The designation "17-epi" indicates that the stereochemistry at the 17th carbon position of the steroid nucleus is inverted compared to that of the parent compound, dexamethasone-21-acetate. While dexamethasone has a 17α-hydroxyl group, its epimer would have a 17β-hydroxyl group.

The primary significance of this compound in a research context is its role as a reference standard and potential impurity in the synthesis of dexamethasone and its esters. pharmaffiliates.comchemicalbook.com During the complex chemical synthesis of dexamethasone, the formation of epimeric impurities is possible. researchgate.netresearchgate.net Therefore, having access to pure samples of these epimers is essential for the development and validation of analytical methods to detect and quantify them in the final drug product.

The presence of even small amounts of an epimeric impurity can potentially alter the efficacy and safety profile of a drug. Therefore, regulatory bodies often require strict control over such impurities. This compound serves as a crucial tool for pharmaceutical quality control, ensuring the purity and stereochemical integrity of dexamethasone-21-acetate. Its use in research is primarily for analytical and comparative purposes rather than for its own biological activity, which is expected to be significantly different from, and likely much lower than, that of dexamethasone-21-acetate due to the critical role of the 17-position stereochemistry for glucocorticoid receptor binding.

Table 1: Chemical Properties of Dexamethasone and its Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Dexamethasone | C22H29FO5 | 392.46 | 50-02-2 |

| Dexamethasone-21-acetate | C24H31FO6 | 434.50 | 1177-87-3 |

| This compound | C24H31FO6 | 434.50 | Not available |

| Dexamethasone 17-acetate | C24H31FO6 | 434.5 | 25122-35-4 |

| Dexamethasone EP Impurity H | C24H30O5 | 398.49 | 10106-41-9 |

Table 2: Classification of Mentioned Compounds

| Compound Name | Classification |

| Dexamethasone | Synthetic Glucocorticoid |

| Dexamethasone-21-acetate | Corticosteroid Ester |

| This compound | Epimer, Structural Analog, Potential Impurity |

| Dexamethasone 17-acetate | Corticosteroid Ester, Positional Isomer of Dexamethasone-21-acetate |

| Dexamethasone EP Impurity H | Dexamethasone-related compound, Synthesis Impurity |

Structure

3D Structure

Properties

Molecular Formula |

C24H31FO6 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24-/m1/s1 |

InChI Key |

AKUJBENLRBOFTD-WJSUBCRMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)COC(=O)C)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthesis of Dexamethasone-21-acetate (B7771644) and Related Precursors

The industrial production of Dexamethasone (B1670325) and its derivatives is a multi-step process that often starts from readily available steroid precursors.

A pivotal intermediate in the synthesis of dexamethasone and other halogenated corticosteroids is 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (B8063631). researchgate.netnih.gov An efficient and practical synthesis of this key intermediate has been developed starting from 9α-hydroxyandrost-4-ene-3,17-dione, a product derived from the bio-oxidative degradation of phytosterols. researchgate.netnih.gov

The synthetic strategy involves several key transformations:

Pregnane Side Chain Construction: The C21 side chain is constructed using the cyanohydrin method. researchgate.netnih.gov

Dehydrogenation: A Δ1(2)-double bond is introduced via dehydrogenation, for which selenium dioxide can be utilized. researchgate.netnih.gov

Other Key Stages: The synthesis also involves steps such as epimerization, Stork's iodination procedure, and dehydration to yield the desired tetraene acetate (B1210297). researchgate.netnih.gov

This method has been reported to produce 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione in a yield of over 46% from 9α-hydroxyandrostenedione. researchgate.netnih.gov The development of efficient synthetic routes for this intermediate is significant for the cost-effective production of high-value halogenated corticoids. researchgate.netnih.gov

| Starting Material | Key Transformations | Product | Reported Yield |

| 9α-hydroxyandrost-4-ene-3,17-dione | Cyanohydrin method, Dehydrogenation, Epimerization, Stork's iodination, Dehydration | 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione | >46% |

Formation Mechanisms and Control of 17-Epimerization

The stereochemistry at the C17 position is crucial for the biological activity of corticosteroids. The formation of the 17-epi isomer is an undesirable side reaction that can occur during synthesis.

The epimerization at the C17 position in steroids, particularly those with a 17α-hydroxy-20-keto side chain, can be facilitated by both acidic and basic conditions. This process is believed to proceed through the formation of a planar enolate intermediate at the C17-C20 bond. Reprotonation of this enol or enolate can occur from either face, leading to a mixture of the 17α (natural) and 17β (epi) isomers.

Controlling the stereochemistry at C17 is a critical challenge in steroid synthesis. Strategies to minimize the formation of the 17-epi isomer generally focus on carefully controlling reaction conditions and choosing appropriate reagents.

Key strategies may include:

Mild Reaction Conditions: Employing mild acidic or basic conditions can help to suppress the formation of the enolate intermediate that leads to epimerization.

Protecting Group Strategies: The use of appropriate protecting groups for the 17-hydroxyl function can prevent enolization and subsequent epimerization. However, the introduction and removal of these protecting groups add extra steps to the synthesis.

Stereoselective Reagents: The use of sterically hindered bases or reagents may favor the formation of one epimer over the other.

Kinetic vs. Thermodynamic Control: Reaction conditions can be optimized to favor the kinetically or thermodynamically preferred product. In many cases, the naturally occurring 17α-isomer is the thermodynamically more stable product.

Further research into specific catalytic systems and reaction protocols is necessary to develop highly stereoselective syntheses that completely avoid the formation of 17-epi-Dexamethasone-21-acetate.

Derivatization for Research Applications

The modification of Dexamethasone-21-acetate through derivatization is a key strategy for developing targeted drug delivery systems, which can enhance efficacy and reduce side effects.

Dexamethasone-21-acetate can be conjugated to various molecules, such as antibodies or polymers, to direct the drug to specific tissues or cells. One notable example is the synthesis of phosphoramide (B1221513) conjugates.

A method for synthesizing a dexamethasone-(C21-phosphoramide)-[anti-EGFR] immunopharmaceutical has been described. nih.gov This process involves a multi-phase synthesis:

Activation: Dexamethasone-21-monophosphate is reacted with a carbodiimide (B86325) reagent to form a reactive dexamethasone phosphate (B84403) carbodiimide ester.

Intermediate Formation: This ester is then reacted with imidazole (B134444) to create an amine-reactive dexamethasone-(C21-phosphorylimidazolide) intermediate.

Conjugation: The amine-reactive intermediate is then conjugated to the ε-amine groups of lysine (B10760008) residues on a monoclonal anti-EGFR antibody, forming a stable phosphoramide bond. nih.gov

This targeted delivery approach aims to concentrate the therapeutic agent at the site of action, thereby increasing its potency and minimizing systemic exposure. nih.gov

| Conjugation Strategy | Key Reagents | Linkage Type | Application |

| Phosphoramide Conjugation | Dexamethasone-21-monophosphate, Carbodiimide, Imidazole, Monoclonal Antibody | Phosphoramide | Targeted delivery to EGFR-expressing cells |

Exploration of Lipophilic Derivatives for Advanced Formulations

The development of advanced pharmaceutical formulations often necessitates the modification of an active pharmaceutical ingredient's (API) physicochemical properties to improve its delivery, efficacy, and duration of action. For corticosteroids like this compound, enhancing lipophilicity is a key strategy for creating sophisticated delivery systems, such as long-acting injectables, topical therapies with improved skin penetration, and targeted ocular prodrugs. nih.govnih.gov Lipophilic derivatives, or "prodrugs," are typically inactive compounds that, upon administration, convert to the active parent drug through enzymatic or chemical processes in the body. nih.gov

The core rationale for increasing the lipophilicity of a steroid like dexamethasone, and by extension its isomers, is to alter its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Highly lipophilic molecules can more readily cross cell membranes and are retained for longer periods in fatty tissues or at the site of injection, creating a depot effect. nih.gov This allows for sustained release of the active drug over an extended period, reducing the frequency of administration and improving patient compliance. nih.gov

Synthetic strategies to create lipophilic derivatives of corticosteroids primarily involve the esterification of hydroxyl groups with fatty acids or other lipophilic moieties. While literature specifically detailing the derivatization of this compound is limited, the well-established chemical pathways for modifying dexamethasone serve as a direct blueprint. The 21-hydroxyl group of the parent steroid is the most common site for such modifications. arjour.com This can be achieved by reacting the steroid with an appropriate acid anhydride (B1165640) or acyl chloride in the presence of a catalyst.

For instance, the synthesis of succinated dexamethasone (Dex-COOH) is achieved by reacting dexamethasone with succinic anhydride in pyridine. nih.gov This carboxylated intermediate can then be further conjugated with other molecules. A more direct approach to increasing lipophilicity involves esterification with long-chain fatty acids, such as palmitic acid, to create derivatives like dexamethasone palmitate. researchgate.net These lipidic conjugates have been shown to improve drug retention and pharmacokinetic profiles, facilitating their incorporation into advanced delivery systems like nanoparticles or liposomes. researchgate.netmdpi.com

The impact of such modifications on the lipophilicity of the molecule is significant and can be quantified by the partition coefficient (Log P), which measures the ratio of a compound's concentration in a mixture of two immiscible phases (e.g., octanol (B41247) and water) at equilibrium. An increase in the Log P value indicates greater lipophilicity. For example, the introduction of a sulfate (B86663) group to dexamethasone to create dexamethasone 21-sulfate sodium drastically lowered its apparent partition coefficient from 52.5 to 0.27, demonstrating a shift towards hydrophilicity. nih.gov Conversely, esterification with fatty acids would be expected to produce a significant increase in the partition coefficient.

Table 1: Examples of Lipophilic Moieties for Corticosteroid Derivatization

| Lipophilic Moiety | Linkage Type | Rationale for Formulation | Potential Application |

| Palmitic Acid | Ester | Increases lipophilicity for depot effect | Long-acting intramuscular injection |

| Oleic Acid | Ester | Enhances solubility in lipid-based carriers | Topical creams, ointments |

| Stearic Acid | Ester | Sustained release from nanocarriers | Drug-eluting implants, nanoparticles |

| Phosphatidylcholine | Phosphoester | Formation of lipid-drug adducts | Enhanced bioavailability in oral forms |

Research into dexamethasone prodrugs for ocular delivery highlights the importance of balancing lipophilicity and solubility for effective transport across the corneal barrier. arvojournals.org Amino acid and dipeptide prodrugs have been synthesized to enhance aqueous solubility while maintaining permeability. arvojournals.org However, for formulations intended for the posterior segment of the eye or for dermal applications, highly lipophilic derivatives are often preferred to maximize drug retention at the site of action. nih.govnih.gov The synthesis of these derivatives often involves standard carbodiimide chemistry or reactions with anhydrides to link the steroid to the desired lipophilic group. nih.gov

Table 2: Physicochemical Properties of Modified Dexamethasone Analogues

| Compound | Modification | Apparent Partition Coefficient (1-octanol/buffer) | Key Finding | Reference |

| Dexamethasone | - | 52.5 | High intrinsic lipophilicity | nih.gov |

| Dexamethasone 21-Sulfate Sodium | 21-sulfate ester | 0.27 | Introduction of a polar group significantly increases water solubility. | nih.gov |

| Valine-Valine-Dexamethasone | 21-dipeptide ester | Not specified; aqueous solubility increased to 7.07 mg/mL from 0.14 mg/mL | Peptide conjugation can enhance solubility for specific delivery routes. | arvojournals.org |

Advanced Analytical and Spectroscopic Characterization for Research Purity and Identity

Chromatographic Techniques for Separation and Quantification of Epimers

Chromatographic methods are indispensable for the separation of 17-epi-Dexamethasone-21-acetate from its parent compound and other related impurities. The subtle stereochemical difference at the C-17 position necessitates high-resolution techniques for effective separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of corticosteroids and their epimers. researchgate.net Method development for the separation of this compound would logically start from established United States Pharmacopeia (USP) monograph methods for dexamethasone (B1670325) acetate (B1210297) and its impurities. sepscience.comuspbpep.com

A typical reversed-phase HPLC (RP-HPLC) method would be employed, leveraging the difference in polarity between the epimers. sepscience.com While specific parameters for this compound are not documented in public literature, a suitable method can be extrapolated from existing validated methods for dexamethasone acetate. researchgate.netscielo.br

Table 1: Illustrative HPLC Method Parameters for Epimeric Separation

| Parameter | Condition |

| Column | C18 (e.g., Titan™ C18, 10 cm x 2.1 mm, 1.9 µm) sepscience.com |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., 3.4 g/L monobasic potassium phosphate (B84403), pH 3.0) and acetonitrile (B52724) sepscience.comlcms.cz |

| Flow Rate | 1.0 - 2.0 mL/min researchgate.netuspbpep.com |

| Detection | UV at 239 nm or 254 nm researchgate.netuspbpep.comresearchgate.net |

| Injection Volume | 20 µL researchgate.net |

| Column Temperature | 30 - 50 °C researchgate.netresearchgate.net |

Method validation would be performed in accordance with ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and limits of detection and quantification. scielo.br The use of chiral stationary phases, such as those based on amylose (B160209) or cellulose, could also be explored to enhance the resolution between the 17-epi form and dexamethasone acetate. researchgate.net

Gas Chromatography (GC) Applications in Purity Assessment

Gas Chromatography (GC) is another valuable technique for the purity assessment of steroids, particularly for volatile impurities or after derivatization of the primary molecule. sigmaaldrich.com While less common than HPLC for the direct analysis of non-volatile corticosteroids, GC can be employed for specific applications. For instance, it can be used to analyze for residual solvents or certain process-related impurities. The suitability of GC for dexamethasone acetate is noted by suppliers of reference standards. sigmaaldrich.com

Impurity Profiling and Reference Standard Characterization

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the quality and safety of active pharmaceutical ingredients. For this compound, the impurity profile would be expected to include process-related impurities, degradation products, and other stereoisomers. Known impurities of dexamethasone acetate, such as Betamethasone, Desoximetasone, and various other related substances, would be considered during method development. sepscience.comlcms.cz

The establishment of a comprehensive impurity profile relies on the availability of well-characterized reference standards. sigmaaldrich.comlgcstandards.comavantorsciences.com Certified Reference Materials (CRMs) for dexamethasone acetate and its known impurities are available from various pharmacopeias and commercial suppliers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsynzeal.comallmpus.com The characterization of a reference standard for this compound would involve a battery of tests to confirm its identity and purity, including HPLC, spectroscopic analyses, and potentially, single crystal X-ray diffraction.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for the definitive structural elucidation of complex molecules like this compound, providing detailed information about the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of organic molecules and is particularly crucial for assigning stereochemistry. nih.govresearchgate.net For this compound, both ¹H and ¹³C NMR would be essential.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and to deduce the structure of a compound through its fragmentation pattern. libretexts.org High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound, which would be identical to that of dexamethasone acetate (C₂₄H₃₁FO₆, exact mass: 434.2105). sigmaaldrich.comsigmaaldrich.com

While the epimers will have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) may exhibit subtle, yet reproducible, differences in the relative abundances of fragment ions. nih.govresearchgate.net The fragmentation of dexamethasone typically involves losses of water (H₂O), hydrogen fluoride (B91410) (HF), and portions of the side chain. researchgate.netnih.gov

Table 2: Predicted Key Mass Spectrometric Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 435.2183 | [M+H]⁺ |

| 417.2078 | [M+H - H₂O]⁺ |

| 415.2126 | [M+H - HF]⁺ |

| 375.1964 | [M+H - CH₃COOH]⁺ |

| 355.1859 | [M+H - CH₃COOH - HF]⁺ |

The precise fragmentation pathway and the relative intensities of the fragment ions can be influenced by the stereochemistry at C-17, potentially allowing for the differentiation of the epimers using mass spectrometric techniques. nih.gov

Development of Quantitative Analytical Assays in Complex Research Matrices

The development of robust and sensitive quantitative assays for this compound in complex matrices, such as plasma, urine, or tissue homogenates, is essential for preclinical research, pharmacokinetic studies, and impurity profiling. The primary challenge lies in achieving adequate selectivity to distinguish the 17-epimer from the main compound, Dexamethasone-21-acetate (B7771644), and other potential isomers or metabolites, all within a complex biological background that can cause significant matrix effects. The development process typically involves sophisticated sample preparation techniques coupled with high-resolution chromatographic and mass spectrometric methods.

Sample Preparation

Effective sample preparation is the cornerstone of a reliable quantitative assay. The goal is to extract the analyte from the matrix while removing interfering substances like proteins, lipids, and salts. For steroid analysis in biological fluids, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common approaches.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent. For steroids like dexamethasone and its esters, solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate are frequently used. The pH of the aqueous phase may be adjusted to optimize the partitioning of the target analyte.

Solid-Phase Extraction (SPE): SPE offers more efficient cleanup and can be easily automated. Reversed-phase (e.g., C18, C8) or mixed-mode cartridges are used to retain the steroid from the sample, which is then washed to remove interferences before the analyte is eluted with a small volume of an organic solvent. This not only cleans the sample but also concentrates the analyte, improving sensitivity.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the definitive techniques for the separation of steroid epimers. The choice of stationary phase (column) and mobile phase is critical for achieving the necessary resolution.

The separation of dexamethasone from its C-16 epimer, betamethasone, is notoriously difficult and serves as a model for the challenges expected with the C-17 epimer. oup.com Good baseline resolution of epimers has been achieved using specialized columns and carefully optimized mobile phases. nih.gov

Table 1: Example HPLC and UHPLC Conditions for Separation of Dexamethasone and Related Substances This table presents methods developed for dexamethasone and its common impurities/epimers, which would serve as a starting point for developing a method for this compound.

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| RP-HPLC | Zorbax Eclipse XDB or Luna C8 | Step gradient of 0.05 M ammonium (B1175870) acetate and acetonitrile | ESI-MS | nih.gov |

| RP-HPLC | ACE C8 (10 cm) | Isocratic water:acetonitrile (85:15 v/v) with Tetrahydrofuran (THF) as an organic modifier | UV | oup.com |

| UHPLC | Kromasil-100 C18 | Methanol and phosphate buffer (50:50), pH 5.6 | UV (254 nm) | rrpharmacology.ru |

| Normal-Phase HPLC | Non-chiral silica (B1680970) column | n-hexane-dichloromethane-isopropanol (100:100:4, v/v/v) after derivatization | UV | nih.gov |

For a novel epimer like this compound, method development would start with screening various C8 and C18 columns and testing different organic modifiers (acetonitrile, methanol, THF) and buffer systems. oup.com Chiral chromatography, using columns with chiral stationary phases (e.g., polysaccharide-based), presents a powerful alternative for direct separation without derivatization. researchgate.net

Detection and Quantification

While UV detection is common in HPLC, its sensitivity may be insufficient for quantifying low concentrations in biological samples. rrpharmacology.ruedu.krd Tandem mass spectrometry (LC-MS/MS) is the gold standard for highly sensitive and selective quantification in complex matrices. nih.govnih.gov

LC-MS/MS operates by selecting a specific precursor ion (the protonated or adducted molecule of this compound) and fragmenting it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and filters out background noise, enabling quantification at very low levels (ng/mL or pg/mL). nih.gov

The development of an LC-MS/MS assay would involve:

Tuning: Infusing a pure standard of this compound into the mass spectrometer to determine its precursor ion mass and optimize fragmentation conditions to identify stable, high-intensity product ions.

Internal Standard: Using a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H) as an internal standard is best practice. This standard co-elutes with the analyte and corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Validation: The method must be rigorously validated according to regulatory guidelines (e.g., ICH). This includes assessing its specificity, linearity, range, accuracy, precision, limit of quantification (LOQ), and stability in the biological matrix. edu.krd

Table 2: Representative LC-MS/MS Parameters for Glucocorticoid Analysis in Biological Samples This table illustrates typical parameters that would be adapted for a this compound assay.

| Parameter | Description | Example Target Analytes | Reference |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for glucocorticoids. | Dexamethasone, Betamethasone, Prednisolone | nih.govnih.gov |

| Precursor Ion | [M+H]+ (Protonated molecule) | Dexamethasone (m/z 393.2) | nih.gov |

| Product Ions (MRM Transitions) | Specific fragments used for quantification and confirmation. At least two transitions are monitored for specificity. | Dexamethasone (e.g., 393.2 -> 373.2, 393.2 -> 355.2) | nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | ~0.1 - 1.0 ng/mL in plasma/serum | researchgate.netnih.gov |

Emerging techniques like ion mobility-mass spectrometry (IM-MS) offer an additional dimension of separation. IM-MS separates ions based on their size, shape, and charge in the gas phase, and has shown promise in resolving steroid epimers that are difficult to separate by chromatography alone. nih.govnih.gov

Molecular and Cellular Pharmacology Preclinical Investigation

Glucocorticoid Receptor (GR) Interaction Dynamics

The initial step in the mechanism of action for glucocorticoids involves binding to the cytosolic GR. The nature of this interaction dictates the downstream cellular response.

Affinity and Selectivity of 17-epi-Dexamethasone-21-acetate for GR

Currently, there is a notable lack of publicly available scientific literature detailing the specific binding affinity and selectivity of this compound for the glucocorticoid receptor. While extensive data exists for its epimer, dexamethasone (B1670325), and its acetate (B1210297) form, the stereochemical variation at the 17-position in this compound suggests that its binding characteristics may differ. The three-dimensional structure of the ligand-binding domain of the GR is a key determinant of binding affinity, and even subtle changes in the steroid's structure can significantly alter how it fits within the binding pocket. Further research is required to quantify the binding kinetics and receptor selectivity of this specific epimer.

Ligand-Induced Receptor Conformational Changes and Translocation

Upon binding of an agonist, the glucocorticoid receptor undergoes a significant conformational change. This transformation is crucial for the dissociation of chaperone proteins, such as heat shock proteins (Hsp90 and Hsp70), and the exposure of the nuclear localization signals. Following this, the activated ligand-receptor complex translocates from the cytoplasm into the nucleus, where it can directly or indirectly regulate gene transcription.

Gene Regulatory Mechanisms

The primary anti-inflammatory effects of glucocorticoids are mediated through the modulation of gene expression in the nucleus. This occurs through several key mechanisms.

Modulation of Glucocorticoid Response Element (GRE)-Mediated Transcription

Once in the nucleus, the activated GR dimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the transactivation of genes, resulting in the increased production of anti-inflammatory proteins. The extent to which this compound promotes GRE-mediated transcription has not been specifically quantified in available research. The efficacy of this process is dependent on the stability and conformation of the GR-ligand complex and its ability to recruit co-activator proteins.

Transcriptional Repression of Pro-inflammatory Genes (e.g., NF-κB, AP-1, NF-AT pathways)

A significant component of the anti-inflammatory action of glucocorticoids is the repression of pro-inflammatory gene expression. This is often achieved through a mechanism known as transrepression, where the activated GR interferes with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NF-AT). These transcription factors are pivotal in the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

While the precise impact of this compound on these pathways is not specifically documented, the general mechanism for glucocorticoids involves the GR monomer binding to these transcription factors, thereby preventing them from binding to their respective DNA response elements and initiating transcription.

Upregulation of Anti-inflammatory Protein Expression (e.g., Lipocortin-1)

Glucocorticoids are known to upregulate the expression of several anti-inflammatory proteins. One of the most well-characterized of these is Lipocortin-1 (also known as Annexin A1). Lipocortin-1 is believed to mediate some of the anti-inflammatory effects of glucocorticoids by inhibiting phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes.

Scientific Data on this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant lack of specific data on the chemical compound this compound, hindering a detailed analysis of its molecular and cellular pharmacology. Despite extensive searches for its immunomodulatory effects, impact on immune cell surface markers, regulation of lymphocyte activity, and influence on enzyme function, no studies specifically investigating this epimer of dexamethasone-21-acetate (B7771644) were identified.

The current body of research focuses almost exclusively on dexamethasone and its various esters, such as dexamethasone-21-acetate. Dexamethasone is a potent synthetic glucocorticoid with well-documented anti-inflammatory and immunosuppressive properties. These effects are mediated through its interaction with the glucocorticoid receptor, leading to the modulation of gene expression and cellular processes.

However, the "17-epi" designation in this compound signifies a different three-dimensional arrangement of atoms at the 17th position of the steroid nucleus. Such stereochemical variations, known as epimers, can profoundly alter the biological activity of a molecule. The specific shape of a molecule is often critical for its ability to bind to its target receptor and elicit a biological response. Therefore, it cannot be assumed that this compound possesses the same pharmacological profile as dexamethasone or its other known derivatives.

Without preclinical investigations—both in vitro and in animal models—specifically examining this compound, it is not possible to provide scientifically accurate information regarding its:

Cellular Immunomodulatory Effects: There is no available data on how this specific compound might affect the expression of immune cell surface markers like CD11b, CD18, or CD62L on neutrophils and monocytes.

Regulation of Lymphocyte Proliferation: Its impact on the proliferation and activity of lymphocytes remains uninvestigated.

Differential Effects on Apoptosis: The potential for this compound to induce or inhibit apoptosis in cell types such as thymocytes, eosinophils, and neutrophils has not been studied.

Enzyme Activity Modulation: There is no information on its ability to inhibit key enzymes in the inflammatory cascade, such as phospholipase A2 or nitric oxide synthase.

Comparative Pharmacological Activity with Dexamethasone-21-acetate in Preclinical Models

Dexamethasone-21-acetate is a well-established glucocorticoid receptor agonist with potent anti-inflammatory effects. researchgate.netmedchemexpress.commedchemexpress.com Its mechanism of action involves binding to the glucocorticoid receptor, which then modulates the transcription of target genes to exert its therapeutic effects. nih.gov Preclinical studies have characterized its impact on various inflammatory pathways and cellular processes. For instance, in a study comparing Dexamethasone-21-acetate with corticosterone (B1669441) in rats, it was observed that Dexamethasone-21-acetate caused a more significant and prolonged decrease in glucocorticoid cytosol receptor binding in the liver, which correlated with its biological potency in inducing tyrosine aminotransferase (TAT). nih.govdrugbank.com

The stereochemistry of steroid molecules is a critical determinant of their biological activity. Epimers, which differ in the configuration at a single chiral center, can exhibit vastly different pharmacological profiles. nih.gov The 17-position of the steroid nucleus is crucial for interaction with the glucocorticoid receptor. Therefore, it is highly probable that this compound would exhibit a distinct pharmacological profile compared to Dexamethasone-21-acetate. However, without specific preclinical studies investigating this epimer, any statements on its comparative activity would be purely speculative.

The absence of data precludes the generation of comparative data tables and a detailed discussion of research findings as requested. Further research, including in vitro receptor binding assays, cell-based functional assays, and in vivo animal models of inflammation, would be necessary to elucidate the molecular and cellular pharmacology of this compound and to draw a meaningful comparison with Dexamethasone-21-acetate.

Metabolic Biotransformation and Pharmacokinetic Aspects Preclinical Research

In Vitro Metabolic Stability Studies (e.g., with liver microsomes, hepatocytes)

There are no published studies that have specifically investigated the in vitro metabolic stability of 17-epi-Dexamethasone-21-acetate using standard preclinical models such as liver microsomes or hepatocytes from any species. Such studies are essential for determining the intrinsic clearance of a compound and predicting its in vivo metabolic fate.

Identification and Structural Characterization of Metabolites

Due to the lack of in vitro or in vivo metabolism studies, no metabolites of this compound have been identified or structurally characterized. For dexamethasone (B1670325), known metabolic transformations include hydroxylation and side-chain cleavage. researchgate.net However, it remains unknown whether the 17-epimer undergoes similar or different metabolic transformations.

Cytochrome P450 Enzyme Involvement in Metabolism (e.g., CYP3A4)

The metabolism of dexamethasone is well-documented to be mediated primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for its 6α- and 6β-hydroxylation. researchgate.net While it is plausible that CYP3A4 could also be involved in the metabolism of this compound, there is no direct experimental evidence to confirm this. The altered three-dimensional structure of the 17-epimer could affect its binding affinity and orientation within the active site of CYP3A4 and other CYP enzymes, potentially leading to different metabolic outcomes. nih.gov

Elimination Pathways in Animal Models

There is no information available from preclinical animal models detailing the elimination pathways of this compound. Studies on dexamethasone have provided insights into its excretion, but these findings cannot be assumed to apply to its 17-epimer. nih.govnih.gov

Influence of 17-Epimerization on Metabolic Profiles and Clearance

The influence of 17-epimerization on the metabolic profile and clearance of dexamethasone-21-acetate (B7771644) is a critical but uninvestigated area. Epimerization can have profound effects on a drug's pharmacokinetic properties. For other steroids, epimerization at the C-17 position has been shown to alter metabolic pathways and rates of elimination. nih.gov Without specific studies on this compound, the impact of this stereochemical change remains speculative.

An in-depth analysis of this compound reveals crucial insights into its chemical properties and biological interactions. This article explores the structure-activity and structure-property relationships of this specific chemical compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

The biological activity and physical properties of 17-epi-Dexamethasone-21-acetate are intrinsically linked to its unique three-dimensional structure. A detailed analysis of this relationship provides a deeper understanding of its function.

Formulation and Delivery System Research Preclinical and in Vitro

Hydrogel-Based Systems for Topical and Localized Application (e.g., ocular delivery)

No specific preclinical or in vitro studies on the use of hydrogel-based systems for the delivery of 17-epi-Dexamethasone-21-acetate have been identified in the available literature.

Hydrogel systems, including those for ocular delivery, have been investigated for dexamethasone (B1670325) and its acetate (B1210297) form to provide sustained local delivery and improve bioavailability. researchgate.netnih.govmdpi.com These studies explore various polymers and hydrogel formulations to control the release and enhance therapeutic efficacy. However, the specific application of these technologies to This compound and the impact of its unique stereochemistry on hydrogel interaction and drug release are not documented.

Evaluation of Release Kinetics from Advanced Formulations (e.g., in vitro dissolution studies)

There are no available in vitro dissolution studies or evaluations of release kinetics specifically for advanced formulations of This compound .

In vitro release studies are a critical component of formulation development. For dexamethasone and dexamethasone acetate, numerous studies have characterized their release from various delivery systems, such as PLGA microspheres, using different kinetic models to understand the release mechanisms (e.g., diffusion, erosion). kinampark.comkinampark.com These studies often reveal multi-phasic release profiles, including an initial burst release followed by a sustained release phase. Without experimental data for This compound , it is not possible to provide any details on its release kinetics from advanced formulations.

Future Directions and Emerging Research Avenues

Comprehensive Assessment of the Biological Activity Profile of the 17-epimer

While dexamethasone (B1670325) is a potent anti-inflammatory and immunosuppressive agent, the biological activity of its 17-epimer, 17-epi-Dexamethasone-21-acetate, is not as well characterized. researchgate.net A crucial future direction is the comprehensive assessment of this epimer's biological activity profile. Even minor changes in the three-dimensional structure of a steroid can lead to significant differences in its biological activity. youtube.com

Key areas of investigation should include:

Glucocorticoid and Mineralocorticoid Receptor Binding Affinity: Determining the binding affinity of this compound to both glucocorticoid (GR) and mineralocorticoid receptors (MR) is fundamental. This will clarify whether it acts as an agonist, antagonist, or partial agonist at these receptors and to what extent it might elicit glucocorticoid or mineralocorticoid effects. nih.gov

Anti-inflammatory and Immunosuppressive Potency: Quantitative in vitro and in vivo studies are needed to compare the anti-inflammatory and immunosuppressive potency of the 17-epimer to that of dexamethasone. This could involve assays measuring the inhibition of pro-inflammatory cytokines and other markers of inflammation. frontiersin.org

Transactivation and Transrepression Assays: Glucocorticoids exert their effects through two main mechanisms: transactivation (associated with metabolic side effects) and transrepression (linked to anti-inflammatory effects). Comparing the ability of this compound and dexamethasone to mediate these two pathways could reveal a more favorable therapeutic profile for the epimer. researchgate.net

Development of Stereoselective Synthetic Methodologies for Industrial Scale

The efficient and stereoselective synthesis of steroid epimers is a significant challenge for industrial-scale production. researchgate.net Future research must focus on developing robust and cost-effective synthetic routes to obtain this compound in high purity.

Promising avenues include:

Catalytic Stereoselective Reactions: Exploring novel catalytic systems, such as those employing transition metals or organocatalysts, could enable the direct and highly selective introduction of the desired stereochemistry at the C-17 position. nih.gov

Enzymatic and Biocatalytic Approaches: Utilizing enzymes or whole-cell biotransformations could offer a green and highly specific alternative to traditional chemical methods for stereoselective synthesis. researchgate.net

Flow Chemistry: The application of continuous flow technologies could improve reaction efficiency, safety, and scalability, making the industrial production of the 17-epimer more feasible.

Advanced Analytical Techniques for Ultra-Trace Quantification of Epimeric Impurities

The presence of even trace amounts of an unwanted epimer in a pharmaceutical formulation can have significant implications for its efficacy and safety. nih.gov Therefore, the development of highly sensitive and selective analytical methods for the ultra-trace quantification of this compound as an impurity in dexamethasone products, and vice versa, is paramount.

Future research in this area should focus on:

Hyphenated Chromatographic Techniques: Advanced techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (HRMS) can provide the necessary sensitivity and specificity for trace-level quantification. nih.govnih.gov

Chiral Chromatography: The development of novel chiral stationary phases for HPLC and supercritical fluid chromatography (SFC) can enable the direct separation and quantification of steroid epimers. researchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique offers an additional dimension of separation based on the size, shape, and charge of the ions, which can be particularly useful for resolving closely related epimers. nih.gov

Investigation of Potential Biological Roles of Steroid Epimers Beyond Pharmacological Activity

The biological significance of steroid epimers may extend beyond their direct pharmacological activity. Endogenous steroid epimers exist and can have distinct physiological roles. nih.gov Investigating the potential non-pharmacological functions of this compound could open up new avenues of research.

Areas for exploration include:

Modulation of Endogenous Steroid Pathways: Investigating whether the 17-epimer can influence the biosynthesis or metabolism of endogenous steroids could reveal novel regulatory mechanisms. nih.gov

Neurosteroidal Activity: Some steroids and their epimers exhibit neuroactive properties, influencing neuronal excitability and function. mdpi.com Exploring the potential neurosteroidal effects of this compound could be a promising area of research. nih.gov

Design of Novel Glucocorticoid Analogs Based on this compound Scaffold

The unique stereochemistry of this compound can serve as a valuable scaffold for the design of novel glucocorticoid analogs with improved therapeutic properties. nih.gov By understanding the structure-activity relationships of this epimer, medicinal chemists can rationally design new compounds with enhanced selectivity, reduced side effects, or novel mechanisms of action.

Key strategies include:

Q & A

Basic: What are the validated methods for synthesizing and characterizing 17-epi-Dexamethasone-21-acetate?

Answer:

Synthesis typically involves selective acetylation at the 21-hydroxyl group of 17-epi-Dexamethasone under anhydrous conditions using acetic anhydride and a catalytic base (e.g., pyridine). Characterization requires multi-modal analytical techniques:

- Structural confirmation : Use - and -NMR to verify acetyl group incorporation (δ ~2.0–2.1 ppm for acetate protons) and epimerization at C17 .

- Purity assessment : Employ reversed-phase HPLC with UV detection (λ = 240 nm) and compare retention times against pharmacopeial standards (e.g., EP Reference Standards) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHFO; theoretical [M+H] = 435.2124) .

Basic: How should researchers safely handle and store this compound in laboratory settings?

Answer:

- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Work in a fume hood to minimize inhalation of airborne particles .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Monitor stability via periodic HPLC analysis to detect degradation products (e.g., free dexamethasone or 21-deacetylated derivatives) .

- Waste disposal : Follow local regulations for corticosteroid disposal, incinerating organic solvents containing the compound at ≥1000°C .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Contradictions often arise from variability in experimental design:

- Cell line specificity : Test anti-inflammatory activity in multiple models (e.g., RAW 264.7 macrophages vs. primary human monocytes) to assess cell-type-dependent responses .

- Dose-response calibration : Use standardized assays (e.g., NF-κB inhibition ELISA) with internal controls (e.g., dexamethasone as a reference) to normalize potency metrics .

- Solvent effects : Compare activity in dimethyl sulfoxide (DMSO) vs. ethanol vehicles, as solubility differences (logP = 2.8) may alter bioavailability .

Advanced: What experimental strategies mitigate epimerization during long-term stability studies of this compound?

Answer:

Epimerization at C17 is a key degradation pathway. Mitigation approaches include:

- pH control : Maintain buffered solutions (pH 6.0–7.0) to minimize acid/base-catalyzed isomerization .

- Temperature modulation : Store lyophilized samples at -20°C to reduce thermal degradation kinetics .

- Analytical monitoring : Use chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-RH) to quantify epimeric ratios (R differences ~1.5–2.0 min) .

Advanced: How should researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plasma)?

Answer:

Follow ICH Q2(R1) guidelines for method validation:

- Specificity : Confirm no interference from plasma proteins or metabolites using LC-MS/MS (e.g., m/z 435.2 → 355.1 transition) .

- Linearity : Establish a 5–500 ng/mL range with R ≥ 0.995 using matrix-matched calibration curves .

- Recovery : Assess extraction efficiency (>85%) via spiked plasma samples and compare against solvent standards .

Advanced: What computational tools are effective for modeling the glucocorticoid receptor binding affinity of this compound?

Answer:

- Docking studies : Use AutoDock Vina with the glucocorticoid receptor (PDB ID: 1P93) to predict binding poses, focusing on hydrogen bonds with Arg611 and Asn564 .

- MD simulations : Perform 100-ns simulations in GROMACS to evaluate conformational stability of the acetyl group in the receptor’s hydrophobic pocket .

- QSAR models : Train datasets with logD and polar surface area (PSA) descriptors to correlate structure-activity relationships (R > 0.85) .

Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life (t) and tissue distribution in rodent models to identify bioavailability bottlenecks (e.g., rapid hepatic clearance) .

- Prodrug activation : Test if esterase-mediated hydrolysis in vivo generates active metabolites (e.g., free dexamethasone) using LC-MS-based metabolomics .

- Disease models : Compare efficacy in acute (e.g., LPS-induced inflammation) vs. chronic (e.g., collagen-induced arthritis) models to assess context-dependent effects .

Basic: What spectroscopic techniques differentiate this compound from its C17 diastereomers?

Answer:

- Vibrational spectroscopy : FT-IR peaks at 1745 cm (C=O stretch of acetate) and 1660 cm (C20 ketone) confirm esterification, while C17 epimerization shifts -NMR signals for H16 and H17 protons (Δδ ~0.3–0.5 ppm) .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (space group P2) to confirm C17 stereochemistry .

Basic: What are the solubility properties of this compound, and how do they influence formulation?

Answer:

The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but soluble in DMSO (≥50 mg/mL). Formulation strategies include:

- Nanoemulsions : Use high-pressure homogenization with lecithin to improve aqueous dispersion (particle size < 200 nm) .

- Solid dispersions : Enhance dissolution via spray-drying with polyvinylpyrrolidone (PVP K30) at 1:5 drug-carrier ratios .

Advanced: How should researchers design forced degradation studies to identify degradation pathways of this compound?

Answer:

- Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1M HCl/NaOH for 24 hours to isolate hydrolysis products (e.g., 21-deacetylated derivatives) .

- Oxidative stress : Expose to 3% HO under UV light (254 nm) to simulate photo-oxidative degradation .

- Thermal stress : Heat at 60°C for 2 weeks and analyze via UPLC-PDA to quantify epimerization and dimer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.